molecular formula C12H11Cl2N B1519500 2-chloro-4-phenylaniline hydrochloride CAS No. 1172521-48-0

2-chloro-4-phenylaniline hydrochloride

Cat. No.: B1519500
CAS No.: 1172521-48-0
M. Wt: 240.12 g/mol
InChI Key: SKZNPSSZLVKUBW-UHFFFAOYSA-N
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Description

3-Chloro-1,1’-biphenyl-4-amine hydrochloride is a chemical compound with the molecular formula C12H11Cl2N. It is commonly used in various research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in synthetic chemistry and other scientific fields .

Scientific Research Applications

3-Chloro-1,1’-biphenyl-4-amine hydrochloride is widely used in scientific research due to its versatility:

Safety and Hazards

The safety information for 3-Chloro-1,1’-biphenyl-4-amine hydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,1’-biphenyl-4-amine hydrochloride typically involves the reaction of 3-chloro-1,1’-biphenyl-4-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The process may involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes .

Industrial Production Methods

In industrial settings, the production of 3-Chloro-1,1’-biphenyl-4-amine hydrochloride is scaled up using similar synthetic routes. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,1’-biphenyl-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, amines, and quinones. These products have significant applications in pharmaceuticals and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1,1’-biphenyl-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound in scientific research .

Properties

IUPAC Name

2-chloro-4-phenylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN.ClH/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9;/h1-8H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZNPSSZLVKUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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